molecular formula C18H23N3O2 B2540133 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea CAS No. 324036-96-6

3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea

Cat. No.: B2540133
CAS No.: 324036-96-6
M. Wt: 313.401
InChI Key: YWZOQMLBHONNMH-YBFXNURJSA-N
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Description

3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea is a synthetic organic compound that features an adamantane moiety, a hydroxyphenyl group, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea typically involves the following steps:

    Formation of the Schiff Base: The reaction between 2-hydroxybenzaldehyde and an amine derivative of adamantane under acidic or basic conditions to form the Schiff base.

    Urea Formation: The Schiff base is then reacted with an isocyanate or a urea derivative to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The adamantane moiety can undergo various substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Secondary amines.

    Substitution Products: Functionalized adamantane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Antiviral Agents: The adamantane moiety is known for its antiviral properties, which could be explored in this compound.

    Anticancer Agents: Potential use in cancer treatment due to its ability to interact with biological targets.

Industry

    Materials Science: Used in the development of novel materials with unique properties.

    Polymer Chemistry: As a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides a rigid, bulky structure that can enhance binding affinity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral properties.

    Rimantadine: Another antiviral compound with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea is unique due to the combination of the adamantane moiety with a Schiff base and urea linkage, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-16-4-2-1-3-15(16)11-19-21-17(23)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14,22H,5-10H2,(H2,20,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZOQMLBHONNMH-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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